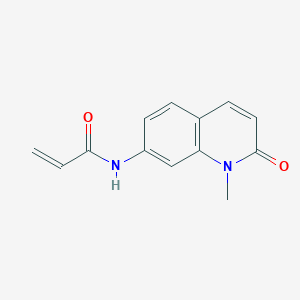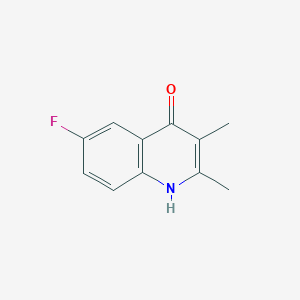
6-Fluoro-2,3-dimethylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Fluoro-2,3-dimethylquinolin-4-ol” is a chemical compound with the molecular formula C11H10FNO . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves using Tebufloquin as the lead compound, 2-fluoroaniline, ethyl 2-methylacetoacetate, and substituted benzoic acid as raw materials . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and HRMS .
Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by 1H NMR, 13C NMR, and HRMS .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include acylation, substitution, hydrolysis, and cyclization .
Scientific Research Applications
Synthesis and Photofluorescent Properties
- A study by Politanskaya et al. (2015) focused on the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones. They employed PTSA-catalyzed cyclocondensation and investigated the photofluorescent properties of these compounds. The research indicated that fluoro-substituents impact the fluorescence properties of these compounds (Politanskaya et al., 2015).
Antifungal Activity
- Cheng et al. (2019) designed and synthesized novel 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives. They discovered that these compounds exhibited significant antifungal activity against Pyricularia oryzae, suggesting potential applications in agriculture and antifungal research (Cheng et al., 2019).
Fluorescence in Oligodeoxyribonucleotides
- Singh and Singh (2007) synthesized novel fluorophores, including derivatives of 6-fluoro-2,3-dimethylquinolin-4-ol, and studied their application in labeling oligodeoxyribonucleotides. They found that these fluorophores, upon attachment to oligodeoxyribonucleotides, exhibited enhanced fluorescence and hybridization affinity (Singh & Singh, 2007).
Antibacterial and Anticancer Agents
- Al-Trawneh et al. (2010) explored the synthesis of tetracyclic fluoroquinolones with potential antibacterial and anticancer properties. Their research showed that certain derivatives of this compound exhibited significant activity against multidrug-resistant bacteria and cancer cells, highlighting their potential in therapeutic applications (Al-Trawneh et al., 2010).
Safety and Hazards
Specific safety and hazard information for “6-Fluoro-2,3-dimethylquinolin-4-ol” is not available in the retrieved papers. It is recommended to handle this compound with appropriate safety measures, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
6-fluoro-2,3-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-6-7(2)13-10-4-3-8(12)5-9(10)11(6)14/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUARCPQOSINOMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

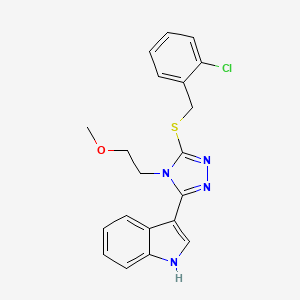
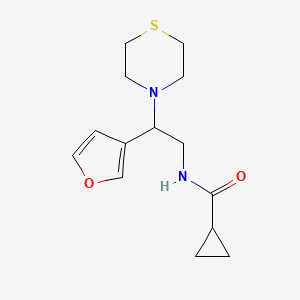




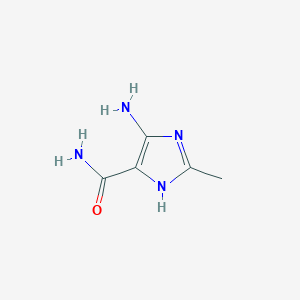
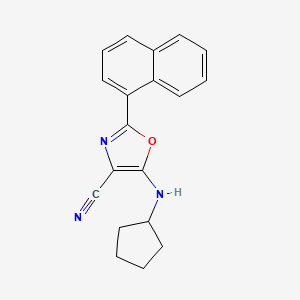

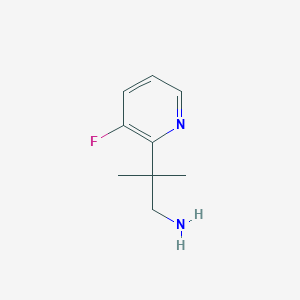
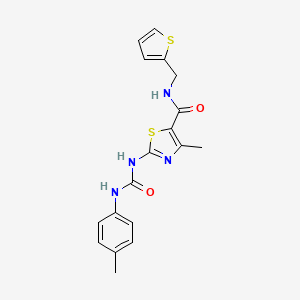
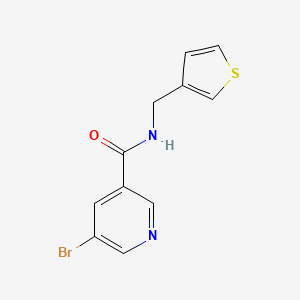
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2354716.png)
